7-(4-bromophenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(4-bromophenyl)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O/c1-19-8-12-16-13-15-7-6-11(18(13)17-12)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYMBJMIADNOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized via a cyclization reaction involving appropriate precursors such as 4-bromobenzylamine and formylhydrazine. The reaction is usually carried out in the presence of a base like sodium ethoxide in ethanol under reflux conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced through a methylation reaction using methoxymethyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazolopyrimidine core can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Methylation and Demethylation: The methoxymethyl group can be modified through methylation or demethylation reactions, affecting the compound’s solubility and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted phenyl derivatives.
Oxidation Products: Oxidized derivatives of the triazolopyrimidine core.
Reduction Products: Reduced forms of the triazolopyrimidine core, potentially altering the aromaticity and electronic properties.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds within the triazolo-pyrimidine family exhibit significant antitumor effects. For instance:
- Mechanism : They may inhibit cell proliferation by interfering with DNA synthesis or by inducing apoptosis in cancer cells.
- Case Study : A study demonstrated that derivatives of triazolo-pyrimidines showed potent activity against various cancer cell lines, suggesting their potential as anticancer agents .
Antimicrobial Properties
7-(4-bromophenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine has also been investigated for its antimicrobial efficacy:
- Spectrum of Activity : It has shown activity against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro studies revealed that this compound inhibited the growth of resistant strains of bacteria, highlighting its potential in treating infections caused by multidrug-resistant organisms .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in various models:
- Mechanism : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Case Study : Experimental models demonstrated reduced inflammation markers upon treatment with the compound, indicating its therapeutic potential for inflammatory diseases .
Research Findings
Recent literature emphasizes the versatility of this compound in drug development:
- Novel Derivatives : Researchers are synthesizing new derivatives to enhance efficacy and reduce side effects. Modifications at different positions on the triazole and pyrimidine rings are being explored for improved biological activity.
- Targeted Delivery Systems : Advances in nanotechnology are being applied to create targeted delivery systems for this compound to increase its bioavailability and therapeutic index in clinical settings .
Mechanism of Action
The mechanism by which 7-(4-bromophenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Table 1: Key Substituents and Properties of Selected Analogues
Biological Activity
7-(4-bromophenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the class of triazolopyrimidines, which have garnered attention for their diverse biological activities. This article delves into the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the bromophenyl and methoxymethyl groups contributes to its unique reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 303.16 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under inert atmosphere |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives containing similar structural motifs exhibited significant cytotoxic effects against breast and lung cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Enzymatic Inhibition
The compound's ability to act as an enzyme inhibitor has also been investigated. It has been found to inhibit specific kinases involved in cancer signaling pathways. The inhibition of these enzymes can lead to decreased tumor growth and metastasis. A notable example includes the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Antimicrobial Properties
In addition to its anticancer effects, this compound has exhibited antimicrobial activity against various bacterial strains. Its enhanced antibacterial properties compared to related compounds may be attributed to increased electron density on the hydrazinic end of the triazole structure .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Cell Cycle Arrest : By inhibiting CDKs, the compound can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : It triggers apoptotic pathways leading to programmed cell death in malignant cells.
- Enzyme Inhibition : The compound's structural features facilitate binding to active sites of target enzymes, inhibiting their function.
Case Study 1: Anticancer Efficacy
A study involving the synthesis of various triazolopyrimidine derivatives demonstrated that compounds with bromine substitutions exhibited enhanced activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The study reported IC50 values indicating significant cytotoxicity at low concentrations.
Case Study 2: Antimicrobial Activity
In a comparative analysis of antimicrobial activities among several derivatives, this compound showed superior efficacy against Gram-positive bacteria like Staphylococcus aureus compared to its chlorine analogue. This suggests that bromine substituents may enhance antimicrobial potency due to their electronic properties .
Q & A
Basic: What are the optimized reaction conditions for synthesizing 7-(4-bromophenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine?
Methodological Answer:
The synthesis typically involves a multi-step protocol starting with the formation of the triazolopyrimidine core, followed by regioselective bromophenyl and methoxymethyl substitutions. Key steps include:
- Cyclocondensation : Use α,β-unsaturated ketones or aldehydes with 1,2,4-triazol-5-amine under reflux in ethanol or dichloromethane, catalyzed by TMDP (trimethylenediphosphine) to enhance yield (70–85%) .
- Functionalization : Introduce the 4-bromophenyl group via Suzuki-Miyaura coupling under inert atmosphere (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) and methoxymethyl group using methoxymethyl chloride in THF with NaH as a base .
- Purification : Recrystallization from ethanol or methanol ensures >95% purity. Monitor reaction progress via TLC (silica gel G/UV254) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and methoxymethyl signals (δ 3.3–3.5 ppm for OCH₃, δ 4.5–4.7 ppm for CH₂). Assign triazolopyrimidine core carbons (δ 150–160 ppm) .
- X-ray Crystallography : Determines precise bond angles and dihedral angles (e.g., triazolopyrimidine ring planarity, ~5° deviation) and confirms substituent positions .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₃H₁₀BrN₄O) with <2 ppm error .
Basic: How does the methoxymethyl group influence the compound’s stability under varying pH conditions?
Methodological Answer:
The methoxymethyl group enhances hydrolytic stability compared to ester or amide derivatives.
- Acidic Conditions (pH 2–4) : Protonation of pyrimidine N-atoms occurs, but the methoxymethyl ether remains intact (confirmed by HPLC retention time consistency) .
- Basic Conditions (pH 10–12) : Limited degradation (<5% over 24 hrs at 25°C) due to steric protection of the ether group. Use accelerated stability testing (40°C/75% RH) to model long-term storage .
Advanced: How can contradictory bioactivity data across cell-based assays be resolved?
Methodological Answer:
Contradictions often arise from assay-specific parameters:
- Dose-Response Optimization : Test a wider concentration range (0.1–100 µM) to identify off-target effects at higher doses .
- Cell Line Validation : Compare activity in HEK293 (high CYP3A4 expression) vs. HepG2 (low metabolic activity) to assess metabolite interference .
- Structural Analog Testing : Replace the methoxymethyl group with hydroxymethyl or acetyl to isolate pharmacophore contributions .
Advanced: What computational strategies predict biological target interactions for this compound?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screen against kinase databases (e.g., PDB) using the triazolopyrimidine core as a hinge-binding motif. Prioritize targets with ΔG < −8 kcal/mol .
- MD Simulations (GROMACS) : Simulate binding stability (100 ns) to identify key residues (e.g., ATP-binding pocket residues in EGFR or CDK2) .
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to optimize substituents for selectivity .
Advanced: How can regioselective functionalization of the triazolopyrimidine core be achieved?
Methodological Answer:
- Positional Control : Use directing groups (e.g., amino at C5) to favor C7 bromophenyl substitution via Pd-catalyzed cross-coupling .
- Microwave-Assisted Synthesis : Reduce side products (e.g., C2 vs. C7 isomers) by optimizing time (10–15 mins) and power (150 W) in DMF .
- Protecting Groups : Temporarily block the methoxymethyl group with TBSCl during bromination to prevent electrophilic aromatic substitution at undesired positions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
